1-Ethoxypropane-2-sulfonamide 1-Ethoxypropane-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658271
InChI: InChI=1S/C5H13NO3S/c1-3-9-4-5(2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
SMILES:
Molecular Formula: C5H13NO3S
Molecular Weight: 167.23 g/mol

1-Ethoxypropane-2-sulfonamide

CAS No.:

Cat. No.: VC17658271

Molecular Formula: C5H13NO3S

Molecular Weight: 167.23 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxypropane-2-sulfonamide -

Specification

Molecular Formula C5H13NO3S
Molecular Weight 167.23 g/mol
IUPAC Name 1-ethoxypropane-2-sulfonamide
Standard InChI InChI=1S/C5H13NO3S/c1-3-9-4-5(2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Standard InChI Key SHSHSQWNPDRIRQ-UHFFFAOYSA-N
Canonical SMILES CCOCC(C)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The compound’s systematic IUPAC name, (1R,2S)-1-amino-1-ethoxypropane-2-sulfonamide, reflects its stereochemical configuration. The ethoxy group (-OCH2_2CH3_3) and amino group (-NH2_2) are attached to the first carbon of the propane chain, while the sulfonamide moiety (-SO2_2NH2_2) resides on the second carbon . The (1R,2S) designation indicates the spatial arrangement of these substituents, which is critical for its potential biological activity due to enantiomer-specific interactions with molecular targets.

Molecular Descriptors and Physicochemical Properties

  • Molecular Formula: C5H14N2O3SC_5H_{14}N_2O_3S

  • Molecular Weight: 182.24 g/mol

  • SMILES Notation: CCO[C@H]([C@H](C)S(=O)(=O)N)N

  • InChIKey: VZUBSEAYRTUBCB-CRCLSJGQSA-N

The presence of both polar (sulfonamide, amino) and nonpolar (ethoxy, methyl) groups confers amphiphilic properties, suggesting moderate solubility in polar solvents like water and ethanol. The sulfonamide group’s electron-withdrawing nature may enhance stability against hydrolysis compared to ester or amide functionalities .

Structural Characterization

PubChem provides a 3D conformer model highlighting the compound’s tetrahedral geometry at the sulfur atom and the planar sulfonamide group . The ethoxy group’s orientation relative to the amino group creates a steric environment that could influence binding to biological targets, such as enzymes or receptors.

Synthetic Methodologies

Classical Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines. For (1R,2S)-1-amino-1-ethoxypropane-2-sulfonamide, a plausible route involves:

  • Sulfonation: Propane-2-sulfonyl chloride formation through chlorosulfonation of propane.

  • Amination: Reaction with 1-amino-1-ethoxypropane under basic conditions to yield the sulfonamide .

Advanced Catalytic Approaches

Recent advances in sulfonamide synthesis emphasize sustainability and enantioselectivity:

  • Electrochemical Synthesis: Direct coupling of thiols and nitroarenes using electrodes to generate sulfonamides without stoichiometric oxidants .

  • Metal-Organic Frameworks (MOFs): Iron-based MIL-101(Fe) catalysts enable efficient coupling of sodium arylsulfinates and nitroaromatics in aqueous media, achieving high yields and recyclability .

These methods could be adapted for synthesizing chiral sulfonamides like (1R,2S)-1-amino-1-ethoxypropane-2-sulfonamide by incorporating enantioselective catalysts.

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes implicated in pH regulation and tumor progression. While (1R,2S)-1-amino-1-ethoxypropane-2-sulfonamide has not been explicitly tested, structurally related compounds exhibit nanomolar inhibition of cancer-associated isoforms hCA IX and XII . For example, compound 9 from recent studies showed IC50_{50} values of 40 nM (hCA IX) and 3.2 nM (hCA XII), surpassing the reference drug SLC-0111 . The ethoxy group in this compound may enhance membrane permeability, a critical factor for intracellular CA targeting.

Antiangiogenic Activity via VEGFR-2 Inhibition

Sulfonamide derivatives have demonstrated antiangiogenic effects by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2). Compound 7, a triazole-glycoside hybrid, exhibited an IC50_{50} of 1.33 μM against VEGFR-2, comparable to sorafenib (0.43 μM) . The ethoxy and sulfonamide groups in (1R,2S)-1-amino-1-ethoxypropane-2-sulfonamide could facilitate similar interactions with the receptor’s ATP-binding pocket.

Future Directions and Applications

Oncotherapeutic Development

Given the inhibitory activity of related sulfonamides against hCA IX/XII and VEGFR-2, (1R,2S)-1-amino-1-ethoxypropane-2-sulfonamide warrants evaluation in xenograft models of hypoxic tumors. Combination therapies with immune checkpoint inhibitors could synergize to enhance antitumor efficacy.

Agricultural Applications

Sulfonamides have historical use as antibiotics and herbicides. This compound’s stability and chiral centers make it a candidate for developing enantioselective antifungal agents, targeting plant pathogens without harming beneficial microbiota.

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